4-((4-(Diethylamino)-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
5(DIETHYLAMINO)-2(((3-MERCAPTO-5(2-MEO-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is a complex organic compound that features a triazole ring, a mercapto group, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(DIETHYLAMINO)-2(((3-MERCAPTO-5(2-MEO-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Mercapto Group: The mercapto group can be introduced via thiolation reactions.
Attachment of the Diethylamino Group: This step might involve nucleophilic substitution reactions where the diethylamino group is introduced to the aromatic ring.
Final Assembly: The final step involves coupling the triazole derivative with the phenol derivative under specific conditions, such as using a base like sodium hydroxide in an organic solvent.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Use of Catalysts: Catalysts such as palladium or copper might be used to facilitate certain steps.
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to ensure the reactions proceed efficiently.
Purification Techniques: Techniques such as recrystallization, chromatography, or distillation might be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the mercapto group, forming disulfides.
Reduction: Reduction reactions might target the triazole ring or the aromatic ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and bases like sodium hydroxide.
Major Products
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study enzyme activity or protein interactions.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance:
Enzyme Inhibition: It might inhibit enzymes by binding to the active site or allosteric sites, disrupting normal enzyme function.
Antimicrobial Activity: It might disrupt microbial cell walls or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Diethylamino)-2-mercapto-1,3,4-thiadiazole
- 2-(Diethylamino)-5-mercapto-1,3,4-oxadiazole
- 5-(Diethylamino)-2-mercapto-1,2,4-triazole
Uniqueness
- Structural Features : The presence of both a triazole ring and a mercapto group in the same molecule.
- Reactivity : Unique reactivity patterns due to the combination of functional groups.
- Applications : Specific applications in medicinal chemistry and material science that are not shared by all similar compounds.
Properties
CAS No. |
497920-23-7 |
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Molecular Formula |
C20H23N5O2S |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H23N5O2S/c1-4-24(5-2)15-11-10-14(17(26)12-15)13-21-25-19(22-23-20(25)28)16-8-6-7-9-18(16)27-3/h6-13,26H,4-5H2,1-3H3,(H,23,28)/b21-13+ |
InChI Key |
FPETXKMUZIUTKS-FYJGNVAPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC)O |
Origin of Product |
United States |
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